Periodic acid

PAH oxidation quinone synthesis radical coupling

Periodic acid (CAS 13444-71-8) is an oxoacid of iodine that exists primarily as orthoperiodic acid (H5IO6), a strong oxidizing agent used for the selective cleavage of 1,2-diols (vicinal glycols) to carbonyl compounds and as the oxidant in the Periodic Acid-Schiff (PAS) histochemical stain. It is a white to pale yellow crystalline solid, freely soluble in water (100 mg/mL) and alcohols, and stable under recommended storage conditions (15–25°C).

Molecular Formula HIO4
Molecular Weight 191.91 g/mol
CAS No. 13444-71-8
Cat. No. B084380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeriodic acid
CAS13444-71-8
SynonymsAcid, Paraperiodic
Acid, Periodic
Acids, Periodic
Paraperiodic Acid
Periodic Acid
Periodic Acid (HIO4)
Periodic Acids
Molecular FormulaHIO4
Molecular Weight191.91 g/mol
Structural Identifiers
SMILESOI(=O)(=O)=O
InChIInChI=1S/HIO4/c2-1(3,4)5/h(H,2,3,4,5)
InChIKeyKHIWWQKSHDUIBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Periodic Acid (CAS 13444-71-8) for Selective Glycol Cleavage and Oxidation: Procurement-Relevant Properties and Baseline Characteristics


Periodic acid (CAS 13444-71-8) is an oxoacid of iodine that exists primarily as orthoperiodic acid (H5IO6), a strong oxidizing agent used for the selective cleavage of 1,2-diols (vicinal glycols) to carbonyl compounds and as the oxidant in the Periodic Acid-Schiff (PAS) histochemical stain [1]. It is a white to pale yellow crystalline solid, freely soluble in water (100 mg/mL) and alcohols, and stable under recommended storage conditions (15–25°C) .

Selective 1,2-diol cleavage to carbonyls in aqueous or alcohol media
PAS histochemical staining for glycoproteins and polysaccharides
Oxidation of polycyclic aromatic hydrocarbons in aprotic solvents
Accelerated oxidation of acidic polysaccharides at low pH

Why Sodium Periodate, Lead Tetraacetate, or Potassium Periodate Cannot Replace Periodic Acid in Critical Applications


Although sodium periodate and lead tetraacetate also cleave vicinal diols, periodic acid exhibits distinct reactivity profiles, solvent compatibility, and pH-dependent kinetics that preclude simple substitution. For instance, periodic acid uniquely oxidizes polycyclic aromatic hydrocarbons in aprotic solvents, whereas sodium metaperiodate is inert [1]. In polysaccharide oxidation, periodic acid's acidic pH accelerates reactions that are slowed by electrostatic effects in sodium periodate solutions [2]. Additionally, periodic acid's aqueous solubility far exceeds that of potassium periodate, and its controlled oxidation strength is essential for reliable histochemical staining, unlike stronger oxidants such as chromic acid. These differences mean that substituting an alternative periodate salt or oxidant can lead to reaction failure, reduced yields, inaccurate analytical results, or false-negative staining.

Sodium periodate Negligible reactivity toward PAHs in aprotic media, unlike periodic acid's reported activity.
Potassium periodate ~238-fold lower aqueous solubility may restrict concentrated oxidant preparation.
Chromic acid Over-oxidation destroys aldehydes, leading to false-negative PAS staining.
Lead tetraacetate Decomposes in water; requires organic solvents, limiting aqueous-phase glycol cleavage.

Quantitative Differentiation of Periodic Acid vs. Sodium Periodate, Lead Tetraacetate, Potassium Periodate, and Chromic Acid


Periodic Acid Oxidizes Polycyclic Aromatic Hydrocarbons in Aprotic Solvents Whereas Sodium Metaperiodate Shows Negligible Reactivity

In aprotic solvents containing small amounts of water, periodic acid oxidizes pyrene to 1,1′-bipyrene via radical coupling and converts other PAHs (e.g., anthracene, naphthalene) to quinones via non-radical mechanisms [1]. In contrast, sodium metaperiodate under identical conditions exhibited 'little or no reaction' [1].

PAH oxidation reactivity
Head-to-head
Periodic acid: active (bipyrene/quinones)
Sodium metaperiodate: little or no reaction
May support synthetic routes requiring PAH oxidation.
Aprotic solvent context; verify substrate scope.
PAH oxidation quinone synthesis radical coupling

Periodic Acid Accelerates Oxidation of Acid Polysaccharides Relative to Sodium Periodate Due to Reduced Electrostatic Repulsion at Low pH

Oxidation of acid polysaccharides (e.g., hyaluronate, heparin) proceeds faster in periodic acid (pH < 3) than in equivalent concentrations of sodium periodate (pH > 5) [1]. The low pH reduces polymer charge from weakly acidic groups, diminishing electrostatic exclusion of periodate ions and increasing oxidation rates [1].

Polysaccharide oxidation rate
Head-to-head
Periodic acid: faster kinetics at pH
Sodium periodate: slower rate at pH>5
Reduced electrostatic repulsion may shorten analysis time.
Reported for acidic polysaccharides; pH-dependent.
Oxidation control in PAS
Head-to-head
Periodic acid: moderate, aldehyde-preserving
Chromic acid: over-oxidizes, destroys aldehydes
Supports reliable histochemical staining for glycoproteins.
False negatives reported with stronger oxidants.
Aqueous solubility
Data to verify
Periodic acid: ~100 mg/mL (clear solution)
Potassium periodate: 0.42 g/100 mL (limited)
Enables concentrated aqueous reactions without precipitation.
Supplier-reported; confirm under specific conditions.
Solvent compatibility
Class-level
Periodic acid: aqueous media, suitable for biomolecules
Lead tetraacetate: organic solvents only; decomposes in water
May be considered for water-soluble carbohydrate oxidation.
Class-level inference; verify for specific substrate.
polysaccharide analysis periodate kinetics electrostatic effects

Periodic Acid Enables Controlled Oxidation for PAS Staining While Chromic Acid Causes Over-Oxidation and False Negatives

In histochemical PAS staining, periodic acid selectively oxidizes 1,2-glycol groups to aldehydes for Schiff reagent detection. Chromic acid, a stronger oxidizer, over-oxidizes and destroys aldehydes, leading to false-negative staining for mucosubstances, glycogen, and basement membranes [1].

Oxidation control in PAS
Head-to-head
Periodic acid: moderate, aldehyde-preserving
Chromic acid: over-oxidizes, destroys aldehydes
Supports reliable histochemical staining for glycoproteins.
False negatives reported with stronger oxidants.
PAS staining histochemistry glycoprotein detection

Periodic Acid's High Water Solubility (>100 mg/mL) Contrasts with Potassium Periodate's Limited Solubility (0.42 g/100mL), Enabling Concentrated Aqueous Reactions

Periodic acid is freely soluble in water at 100 mg/mL (clear, colorless solution) , whereas potassium periodate has a solubility of only 0.42 g/100mL at 20°C .

Aqueous solubility
Data to verify
Periodic acid: ~100 mg/mL (clear solution)
Potassium periodate: 0.42 g/100 mL (limited)
Enables concentrated aqueous reactions without precipitation.
Supplier-reported; confirm under specific conditions.
solubility aqueous oxidation reagent preparation

Periodic Acid Functions in Aqueous Media for Glycol Cleavage, Complementing Lead Tetraacetate's Requirement for Organic Solvents

Periodic acid and periodates operate effectively in water, making them ideal for water-soluble carbohydrates and biomolecules [1]. Lead tetraacetate, in contrast, is sparingly soluble in water, decomposes in aqueous media, and is used in organic solvents like chloroform or acetic acid [2].

Solvent compatibility
Class-level
Periodic acid: aqueous media, suitable for biomolecules
Lead tetraacetate: organic solvents only; decomposes in water
May be considered for water-soluble carbohydrate oxidation.
Class-level inference; verify for specific substrate.
solvent compatibility glycol cleavage carbohydrate oxidation

Where Periodic Acid (CAS 13444-71-8) Delivers Verifiable Advantage Over In-Class Alternatives


Synthesis of Quinones and Coupled Products from Polycyclic Aromatic Hydrocarbons

Researchers requiring oxidation of PAHs to quinones (e.g., anthraquinone, naphthoquinone) or radical coupling products (e.g., 1,1′-bipyrene) should select periodic acid, as sodium metaperiodate shows negligible reactivity under comparable aprotic conditions [1].

Accelerated Structural Analysis of Acidic Polysaccharides

For periodate oxidation of acidic polysaccharides (hyaluronate, heparin, polyuronides), periodic acid provides faster kinetics than sodium periodate due to reduced electrostatic repulsion at low pH, shortening experimental timelines [1].

Reliable Histochemical Staining for Glycoproteins and Mucins (PAS Technique)

In clinical and research histology laboratories, periodic acid is the standard oxidant for the Periodic Acid-Schiff (PAS) reaction. Substitution with stronger oxidants like chromic acid results in aldehyde destruction and false-negative staining [1].

Concentrated Aqueous Oxidations of Water-Soluble Substrates

When high concentrations of oxidant are required in aqueous media—for example, in the cleavage of water-soluble 1,2-diols or oxidative degradation of polysaccharides—periodic acid's superior water solubility (≥100 mg/mL) enables reactions that would be limited by potassium periodate's poor solubility (0.42 g/100mL) [1].

Application
Selection Property
Validation Focus
PAH quinone / coupled product synthesis
Reactivity in aprotic solvents
Confirm activity vs. sodium periodate under target conditions
Acidic polysaccharide structural analysis
Low-pH oxidation kinetics
Monitor rate enhancement and reproducibility
Histochemical PAS staining
Controlled oxidation strength
Verify aldehyde preservation and staining specificity
Concentrated aqueous oxidations
High aqueous solubility
Check solubility limit and reaction efficiency

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